1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one
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Overview
Description
1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with butyl, ethyl, and ethoxybenzenesulfonyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one typically involves multi-step synthetic routes. One common approach is the electrophilic aromatic substitution reaction, where the quinoline core is functionalized with the desired substituents. The reaction conditions often include the use of strong acids or bases as catalysts, along with specific solvents to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific solvents that facilitate the desired transformations. The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.
Scientific Research Applications
1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-butyl-3-(4-ethoxybenzenesulfonyl)-6-ethyl-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
1-butyl-3-(4-ethoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to differences in its chemical and physical properties.
Pyrazole derivatives: These compounds share some structural similarities with quinoline derivatives and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-butyl-3-(4-ethoxyphenyl)sulfonyl-6-ethylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S/c1-4-7-14-24-16-22(23(25)20-15-17(5-2)8-13-21(20)24)29(26,27)19-11-9-18(10-12-19)28-6-3/h8-13,15-16H,4-7,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIODVGIAZYHOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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